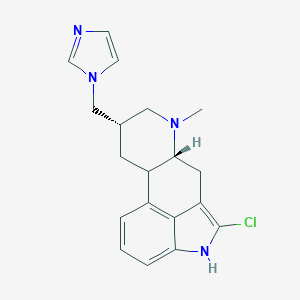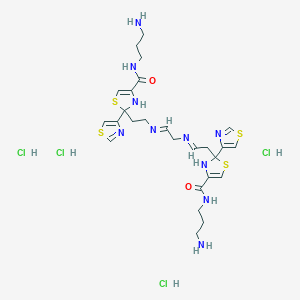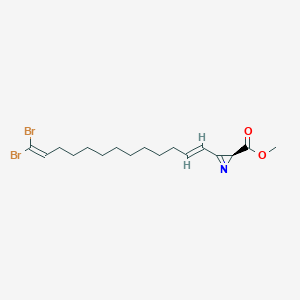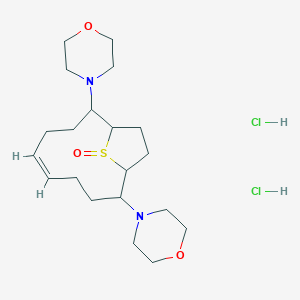
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline, also known as Ciladopa, is a chemical compound that belongs to the ergoline family. This compound has been widely studied for its potential use in scientific research applications due to its unique properties.
作用機序
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline acts as a dopamine receptor agonist, meaning it binds to and activates dopamine receptors. Specifically, it has a high affinity for the D2 receptor subtype. Activation of the D2 receptor can lead to a decrease in dopamine release, which can have various effects on the body depending on the location of the receptor.
Biochemical and Physiological Effects
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline has been shown to have various biochemical and physiological effects. It has been found to increase the release of prolactin, a hormone that plays a role in lactation and reproductive function. It has also been shown to decrease the release of growth hormone and inhibit the release of gonadotropin-releasing hormone.
実験室実験の利点と制限
One advantage of using (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline in lab experiments is its high affinity for the D2 receptor, which allows for specific targeting of the dopamine system. However, one limitation is its potential for off-target effects, as it also has affinity for other receptors such as the serotonin 5-HT1A receptor.
将来の方向性
There are many future directions for research on (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline. One area of interest is its potential use in the treatment of Parkinson's disease, as dopamine receptor agonists have been shown to improve motor symptoms in patients. Additionally, further research could be conducted on the effects of (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline on other physiological processes, such as the immune system and cardiovascular system. Finally, studies could be conducted to determine the optimal dosage and administration of (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline for various research applications.
合成法
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline can be synthesized by reacting ergotamine with chloroacetyl chloride in the presence of an imidazole catalyst. This reaction produces (5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline as a white crystalline solid with a melting point of 212-214°C.
科学的研究の応用
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline has been extensively studied for its potential use in scientific research applications. It has been found to have a high affinity for dopamine receptors, specifically the D2 receptor. This makes it a valuable tool for studying the dopamine system and its role in various physiological and pathological processes.
特性
CAS番号 |
162070-34-0 |
|---|---|
製品名 |
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline |
分子式 |
C14H12Cl2O2 |
分子量 |
340.8 g/mol |
IUPAC名 |
(6aR,9S)-5-chloro-9-(imidazol-1-ylmethyl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |
InChI |
InChI=1S/C19H21ClN4/c1-23-9-12(10-24-6-5-21-11-24)7-14-13-3-2-4-16-18(13)15(8-17(14)23)19(20)22-16/h2-6,11-12,14,17,22H,7-10H2,1H3/t12-,14?,17+/m0/s1 |
InChIキー |
ZDNMSQTZSMLUBZ-WAPNNBGYSA-N |
異性体SMILES |
CN1C[C@H](CC2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
正規SMILES |
CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CN5C=CN=C5 |
同義語 |
(5R,8S,10R)-2-Chloro-6-methyl-8-(1H-imidazol-1-ylmethyl)ergoline |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)









![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)
![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)
![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)